molecular formula C8H6O6 B1195475 4,5-Dihydroxyisophthalic acid CAS No. 4707-77-1

4,5-Dihydroxyisophthalic acid

Cat. No. B1195475
CAS RN: 4707-77-1
M. Wt: 198.13 g/mol
InChI Key: FBOCZYIJDQZQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dihydroxyisophthalic acid is a benzenedicarboxylic acid that is isophthalic acid (benzene-1,3-dicarboxylic acid) in which the hydrogens at positions 4 and 5 have been replaced by hydroxy groups. An inhibitor of brain glutamate decarboxylase. It has a role as a bacterial metabolite and an EC 4.1.1.15 (glutamate decarboxylase) inhibitor. It is a benzenedicarboxylic acid and a member of catechols.

Scientific Research Applications

1. Inhibition of Brain Enzymes

4,5-Dihydroxyisophthalic acid has been studied for its inhibitory effects on brain glutamate decarboxylase, a crucial enzyme in neurotransmitter regulation. Research has shown it to be a potent inhibitor, impacting beef brain glutamate decarboxylase significantly at low concentrations and exhibiting competitive inhibition characteristics (Endo et al., 1978). Further studies have compared its efficacy to other hydroxybenzoic and phthalic acids, finding 4,5-dihydroxyisophthalic acid to be among the most potent inhibitors (Endo & Kitahara, 1981).

2. Role in Bacterial Metabolism

The compound plays a role in the metabolism of certain soil bacteria, where it is involved in the catabolism of 5-hydroxyisophthalate. This process includes the decarboxylation of 4,5-dihydroxyisophthalic acid to protocatechuate, an essential step in bacterial growth and nutrient processing (Elmorsi & Hopper, 1979).

3. Synthesis of Alkaloids and Polymers

4,5-Dihydroxyisophthalic acid is utilized in the synthesis of various chemical compounds. For example, it's been used in the facile synthesis of isoquinoline alkaloids, showcasing its versatility in organic synthesis (Jangir et al., 2014). Moreover, it's involved in the creation of novel optically active polyamides, indicating its importance in polymer chemistry (Mallakpour & Taghavi, 2008).

4. Applications in Gas Separation Membranes

In the field of materials science, 4,5-dihydroxyisophthalic acid is explored for its influence on the transport properties of CO2 molecules in polymer composite membranes. This research is pivotal for developing new technologies in gas separation and environmental engineering (Yoon & Kang, 2018).

5. Contribution to Novel Chemical Syntheses

The acid serves as a precursor in synthesizing diverse chemical structures, such as benzoxazocine diones, demonstrating its utility in innovative chemical manufacturing processes (Jangili & Das, 2016).

properties

CAS RN

4707-77-1

Product Name

4,5-Dihydroxyisophthalic acid

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

4,5-dihydroxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H6O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)

InChI Key

FBOCZYIJDQZQFE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)O)C(=O)O

Other CAS RN

4707-77-1

synonyms

4,5-dihydroxyisophthalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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